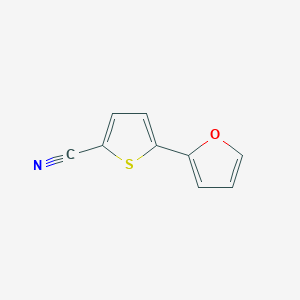

5-(Furan-2-yl)thiophene-2-carbonitrile

Description

Properties

IUPAC Name |

5-(furan-2-yl)thiophene-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5NOS/c10-6-7-3-4-9(12-7)8-2-1-5-11-8/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUSRIPBUBVAJPM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C2=CC=C(S2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90725331 | |

| Record name | 5-(Furan-2-yl)thiophene-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90725331 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30979-83-0 | |

| Record name | 5-(Furan-2-yl)thiophene-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90725331 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Whitepaper: Structural Elucidation of 5-(Furan-2-yl)thiophene-2-carbonitrile

[3]

Executive Summary

Molecule: this compound Formula: C₉H₅NOS MW: 175.21 g/mol Role: A heteroaryl nitrile serving as a precursor for push-pull organic semiconductors and a pharmacophore in kinase inhibitors.[2][3]

This guide provides a self-validating spectroscopic workflow. Unlike simple data listing, we analyze the causality of spectral features—how the electron-withdrawing nitrile group and the electron-rich furan ring perturb the thiophene core, creating unique diagnostic signatures in NMR, IR, and MS.

Part 1: Molecular Context & Synthesis Strategy

Understanding the synthesis is prerequisite to interpreting the spectra, particularly for identifying common impurities (e.g., homocoupled byproducts).[1][2]

The most robust route utilizes a Stille or Suzuki Cross-Coupling protocol.[2][3]

Part 2: Mass Spectrometry (MS) Analysis

Objective: Confirm molecular weight and analyze fragmentation to verify the heteroaryl connectivity.

Experimental Parameters (EI-MS)

Diagnostic Fragmentation Table

| m/z (Intensity) | Assignment | Structural Logic |

| 175 (100%) | [M]⁺ | Molecular Ion. High stability due to extended conjugation across the thiophene-furan axis. |

| 177 (~5.5%) | [M+2]⁺ | Diagnostic ³⁴S Isotope peak.[1][2][3] The theoretical abundance of ³⁴S is ~4.4%, plus ¹³C contributions, confirming the presence of one Sulfur atom.[2] |

| 146 | [M - CO]⁺ | Loss of Carbon Monoxide (28 Da) from the furan ring.[1][2][3] Characteristic of furan derivatives. |

| 149 | [M - CN]⁺ | Loss of the Nitrile radical (26 Da).[1][2][3] |

| 121 | [C₅HNS]⁺ | Thiophene-nitrile fragment (cleavage of the inter-ring bond).[1][2][3] |

Fragmentation Pathway Diagram

Figure 1: Logical fragmentation pathways for structural confirmation via EI-MS.

Part 3: Infrared Spectroscopy (FT-IR)

Objective: Validate functional groups, specifically the nitrile handle and heteroaromatic rings.[1][2][3]

Experimental Protocol

Spectral Interpretation

The nitrile group (

| Frequency (cm⁻¹) | Vibration Mode | Causality/Notes |

| 2215 - 2222 | ν(C≡N) Stretch | Primary Diagnostic. Sharp, medium intensity.[1][2][3] Conjugation with the thiophene ring lowers this from the typical 2250 cm⁻¹.[2][3] |

| 3105 - 3120 | ν(C-H) Aromatic | Weak bands typical of heteroaromatic alpha-protons. |

| 1500 - 1550 | ν(C=C) Ring | Asymmetric stretching of the thiophene/furan backbone.[2][3] |

| 1015 | Furan Ring Breathing | Characteristic band for 2-substituted furans. |

| 740 - 800 | δ(C-H) Out-of-Plane | Diagnostic of 2,5-disubstituted thiophenes (often ~790 cm⁻¹).[1][2][3] |

Part 4: Nuclear Magnetic Resonance (NMR)

Objective: Definitive structural proof. The challenge is distinguishing the thiophene protons from the furan protons, as they resonate in a similar aromatic window (6.5 - 7.8 ppm).[2]

Experimental Protocol

-

Solvent: CDCl₃ (Chloroform-d) is preferred for resolution.[1][2][3] DMSO-d₆ may cause slight downfield shifts due to viscosity and polarity.[2][3]

-

Frequency: 400 MHz or higher recommended to resolve Furan H3/H4 couplings.[2][3]

-

Concentration: 10 mg in 0.6 mL solvent.

¹H NMR Data (400 MHz, CDCl₃)

Reference values derived from chemometric increment analysis of 2-cyanothiophene and 2-substituted furans.

| Position | Shift (δ ppm) | Multiplicity | J (Hz) | Assignment Logic |

| Thiophene-3 | 7.58 | Doublet (d) | 4.0 | Most Deshielded. Located |

| Furan-5 | 7.52 | Doublet (d) | 1.8 | |

| Thiophene-4 | 7.22 | Doublet (d) | 4.0 | Shielded relative to H3, but deshielded by the adjacent aromatic furan ring.[1][2][3] |

| Furan-3 | 6.75 | Doublet (d) | 3.4 | |

| Furan-4 | 6.50 | Doublet of Doublets (dd) | 3.4, 1.8 | Most Shielded. The "middle" proton of the furan ring, furthest from the CN and O deshielding effects.[1][2][3] |

¹³C NMR Data (100 MHz, CDCl₃)

-

Carbonyl/Nitrile Region:

-

Aromatic Region (Quaternary):

-

Aromatic Region (CH):

Structural Assignment Logic Flow

This diagram illustrates the decision tree for assigning the overlapping aromatic signals.

Figure 2: Logic flow for distinguishing Thiophene vs. Furan protons based on coupling constants (J-values) and chemical environment.

References

-

Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1][2] Spectrometric Identification of Organic Compounds. 7th Edition. Wiley.[2][3] (Authoritative text on chemometric increments for heterocycles).

-

BenchChem. (2025).[1][2][3][6] Technical Guide to 5-(Thien-2-yl)thiophene-2-carbonitrile: Synthesis and Properties. (Provides comparative data for the bithiophene analogue).

-

National Institute of Standards and Technology (NIST). Mass Spectral Library (NIST20).[1][2][3] (Standard for fragmentation patterns of thiophene/furan derivatives).

-

Reich, H. J. (2020).[1][2][3] Structure Determination Using NMR. University of Wisconsin-Madison.[2][3] (Source for heterocycle chemical shift correlations).

Thermochemical properties of 5-(Furan-2-yl)thiophene-2-carbonitrile

An In-depth Technical Guide to the Thermochemical Properties of 5-(Furan-2-yl)thiophene-2-carbonitrile

Abstract: This technical guide provides a comprehensive framework for the determination and understanding of the thermochemical properties of this compound. While direct experimental data for this specific heterocyclic compound is not extensively documented in public literature, this paper establishes a robust protocol for its synthesis, characterization, and subsequent thermochemical analysis through both experimental and computational methodologies. This document is intended for researchers in materials science, medicinal chemistry, and chemical thermodynamics, offering a foundational guide to elucidating the energetic landscape of this and similar conjugated bi-heterocyclic systems. We delve into the causality behind experimental choices, from the selection of calorimetric techniques to the implementation of high-level quantum chemical calculations, ensuring a self-validating and scientifically rigorous approach.

Introduction and Significance

Heterocyclic compounds form the backbone of a vast array of functional materials and pharmaceutical agents.[1] Molecules that couple different heterocyclic rings, such as this compound, are of particular interest due to the potential for unique electronic and biological properties arising from the interplay of the distinct heteroatoms and conjugated π-systems. The furan ring, with its oxygen heteroatom, and the thiophene ring, with its sulfur heteroatom, exhibit different degrees of aromaticity and reactivity, which influences the overall stability of the combined molecule.[2][3]

A thorough understanding of a molecule's thermochemical properties—such as its standard enthalpy of formation (ΔfH°), entropy (S°), and Gibbs free energy of formation (ΔfG°)—is fundamental. These parameters govern the stability, reactivity, and potential for a compound to participate in chemical transformations.[4] For drug development professionals, these properties can inform stability studies and synthesis optimization. For materials scientists, they are crucial for predicting the performance and degradation pathways of organic electronic materials.

This guide will outline the necessary steps to fully characterize the thermochemical profile of this compound, providing both the theoretical underpinnings and detailed, field-proven experimental and computational protocols.

Synthesis and Purity Confirmation: A Prerequisite for Accuracy

Accurate thermochemical measurements are contingent on the purity of the analyte. Therefore, a well-defined synthesis and rigorous purification and characterization protocol is the mandatory first step.

Proposed Synthesis: Palladium-Catalyzed Cross-Coupling

Based on established methods for creating C-C bonds between heteroaryl rings, a Suzuki or Stille cross-coupling reaction is the most logical and efficient pathway.[5] The Suzuki coupling, utilizing a boronic acid derivative, is often preferred due to the lower toxicity of its boron-containing reagents.

Protocol: Suzuki Cross-Coupling

-

Reactant Preparation: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 5-bromothiophene-2-carbonitrile (1.0 eq), furan-2-boronic acid (1.2 eq), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq).

-

Solvent and Base: Add a degassed solvent mixture, such as 1,4-dioxane and water (4:1 ratio), followed by a base, typically Na₂CO₃ or K₂CO₃ (3.0 eq).

-

Reaction: Heat the mixture to reflux (approximately 80-100 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Workup: Upon completion, cool the reaction to room temperature, dilute with water, and extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.

-

Purification: Purify the crude product via column chromatography on silica gel, using a hexane/ethyl acetate gradient to yield pure this compound.

Characterization and Purity Validation

The identity and purity of the synthesized product must be unequivocally confirmed using a suite of analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the molecular structure and connectivity.

-

Mass Spectrometry (MS): To verify the molecular weight.

-

Infrared (IR) Spectroscopy: To identify characteristic functional groups, particularly the nitrile (-C≡N) stretch.

-

Elemental Analysis: To confirm the elemental composition (C, H, N, S). Purity should be >99.5% for reliable calorimetric measurements.

Experimental Determination of Thermochemical Properties

The core experimental workflow involves a combination of calorimetric and thermal analysis techniques to determine the enthalpies of formation, fusion, and sublimation.[6]

Caption: Experimental workflow for determining the gas-phase enthalpy of formation.

Enthalpy of Combustion and Formation (Solid State)

The standard molar enthalpy of formation in the crystalline phase, ΔfH°(cr), is derived from the experimentally determined standard molar enthalpy of combustion, ΔcH°.[7] Static bomb combustion calorimetry is the definitive method for this measurement.

Protocol: Static Bomb Combustion Calorimetry

-

Sample Preparation: A precisely weighed pellet (approx. 0.5-1.0 g) of the purified compound is placed in a crucible within a combustion bomb. A cotton fuse of known mass and combustion energy is attached.

-

Bomb Assembly: The bomb is sealed and pressurized with high-purity oxygen (approx. 3 MPa). A small, known volume of distilled water is added to the bomb to ensure saturation of the final atmosphere, facilitating the condensation of water and the formation of aqueous sulfuric and nitric acids.

-

Calorimetry: The bomb is submerged in a known mass of water in the calorimeter. The system is allowed to reach thermal equilibrium. The sample is then ignited electrically.

-

Data Acquisition: The temperature change of the water is meticulously recorded over time until the system reaches a final, stable temperature.

-

Corrections and Calculation: The gross heat released is calculated from the temperature change and the energy equivalent of the calorimeter (determined by calibrating with a standard like benzoic acid). This value is then corrected for the combustion of the fuse and the formation of nitric and sulfuric acids (Washburn corrections) to obtain the standard internal energy of combustion (ΔcU°).[6]

-

Enthalpy Calculation: The standard enthalpy of combustion (ΔcH°) is calculated from ΔcU° using the equation: ΔcH° = ΔcU° + Δn(g)RT, where Δn(g) is the change in the number of moles of gas in the combustion reaction.

-

Enthalpy of Formation: Finally, the standard enthalpy of formation of the crystalline compound is calculated using Hess's Law.[4][8] For C₉H₅NS₂, the reaction is: C₉H₅NS₂(cr) + 11.25 O₂(g) → 9 CO₂(g) + 2.5 H₂O(l) + SO₂(g) + 0.5 N₂(g) ΔfH°(C₉H₅NS₂, cr) = [9 * ΔfH°(CO₂, g) + 2.5 * ΔfH°(H₂O, l)] - ΔcH°(C₉H₅NS₂, cr)

Enthalpy of Sublimation

The enthalpy of sublimation (ΔsubH°) is the energy required to transform the compound from the solid to the gas phase. It is a critical value for deriving the gas-phase enthalpy of formation. Thermogravimetric Analysis (TGA) can be used to determine this value by measuring mass loss as a function of temperature under controlled pressure.

Protocol: Thermogravimetric Analysis (TGA)

-

Instrumentation: A small, known mass of the sample is placed in the TGA pan.

-

Measurement: The sample is heated at several different controlled, linear heating rates under a continuous flow of inert gas.

-

Data Analysis: The temperature at which a certain percentage of mass loss occurs is recorded for each heating rate. The Langmuir equation, in conjunction with methods like the Ozawa-Flynn-Wall analysis, is used to determine the vapor pressure as a function of temperature.

-

Enthalpy Calculation: The enthalpy of sublimation is then derived from the slope of the line obtained by plotting ln(p) vs 1/T, according to the Clausius-Clapeyron equation.

Enthalpy of Formation (Gas Phase)

The gas-phase enthalpy of formation, ΔfH°(g), is arguably the most important thermochemical value as it represents the intrinsic stability of the molecule, free from intermolecular forces. It is calculated using a simple thermochemical cycle:

ΔfH°(g) = ΔfH°(cr) + ΔsubH°

Computational Thermochemistry: A Predictive and Corroborative Approach

In the absence of experimental data, or as a means of validation, computational chemistry provides a powerful toolkit for predicting thermochemical properties.[9] High-accuracy composite methods are often employed to achieve results within "chemical accuracy" (± 4 kJ/mol).

Computational Workflow

-

Geometry Optimization: The molecular structure of this compound is first optimized using a reliable density functional theory (DFT) method, such as B3LYP with a suitable basis set (e.g., 6-311+G(d,p)).

-

Vibrational Frequency Analysis: A frequency calculation is performed at the same level of theory to confirm that the optimized structure is a true energy minimum (i.e., has no imaginary frequencies) and to obtain the zero-point vibrational energy (ZPVE) and thermal corrections to enthalpy.

-

High-Level Single-Point Energy: To achieve higher accuracy, a single-point energy calculation is performed on the optimized geometry using a more sophisticated and computationally expensive method, such as the G3MP2B3 composite method or coupled-cluster theory (e.g., CCSD(T)).[10]

Isodesmic Reactions for Improved Accuracy

A significant source of error in computational thermochemistry arises from the incomplete treatment of electron correlation. Isodesmic reactions are hypothetical reactions where the number and types of chemical bonds are conserved on both the reactant and product sides.[11][12] By calculating the enthalpy of such a reaction, systematic errors in the computational method tend to cancel, leading to a much more accurate prediction of the enthalpy of formation for the target molecule.

Caption: An example of an isodesmic reaction for calculating ΔfH°.

Example Isodesmic Reaction: this compound + 2 Benzene → 2-Phenylfuran + 2-Phenylthiophene + Benzonitrile

By calculating the electronic energies of all species in this reaction (ΔrH°), and using known experimental ΔfH° values for the reference compounds (benzene, furan, thiophene, benzonitrile), the ΔfH° of the target molecule can be accurately determined.

Data Summary and Interpretation

All quantitative data should be summarized in clear, well-structured tables for easy comparison and analysis.

Table 1: Experimentally Determined Thermochemical Properties (at 298.15 K)

| Property | Symbol | Value (kJ/mol) | Method |

| Standard Enthalpy of Combustion (crystal) | ΔcH°(cr) | TBD | Static Bomb Calorimetry |

| Standard Enthalpy of Formation (crystal) | ΔfH°(cr) | TBD | From ΔcH° via Hess's Law |

| Standard Enthalpy of Sublimation | ΔsubH° | TBD | TGA / Knudsen Effusion |

| Standard Enthalpy of Formation (gas) | ΔfH°(g) | TBD | ΔfH°(cr) + ΔsubH° |

Table 2: Computationally Predicted Thermochemical Properties (at 298.15 K)

| Method | Predicted ΔfH°(g) (kJ/mol) |

| G3MP2B3 | TBD |

| Isodesmic Rxn | TBD |

Interpretation: The final gas-phase enthalpy of formation provides a quantitative measure of the molecule's thermodynamic stability. This value will be influenced by several factors:

-

Aromaticity: Both furan and thiophene are aromatic, which confers significant stabilization energy.[13] Thiophene is generally considered to have a higher resonance energy than furan.[3]

-

Conjugation: The π-systems of the two rings are conjugated through the C-C single bond, providing additional electronic stabilization.

-

Functional Group Effects: The electron-withdrawing nitrile group (-CN) will influence the electronic structure and stability.

By comparing the experimental value with high-level computational results, a high degree of confidence in the final reported thermochemical data can be established. This validated data serves as a critical benchmark for future studies on the reactivity, stability, and application of this compound.

References

- Sahu, P. (n.d.). Exploring Thermodynamic Heterocyclic Compounds: A Comprehensive Analysis. International Journal of Thermodynamics and Chemical Kinetics.

-

Perez, E., & Sabbah, R. (2021). Experimental Determination of the Standard Enthalpy of Formation of Trimellitic Acid and Its Prediction by Supervised Learning. Journal of the American Chemical Society, 123(45), 11280-11286. [Link]

- Brauer, G. (Ed.). (1963). Handbook of Preparative Inorganic Chemistry (Vol. 1). Academic Press.

- Atkins, P., & de Paula, J. (2014). Atkins' Physical Chemistry (10th ed.). Oxford University Press.

-

Ribeiro da Silva, M. A. V., & Gomes, J. R. B. (2006). Experimental and Computational Study on the Thermochemistry of Methylpiperidines. The Journal of Organic Chemistry, 71(10), 3789-3796. [Link]

- Sabbah, R., & An, X. W. (1991). Thermodynamique de substances soufrées. V. Etude thermodynamique de la thiourée, de la N-phénylthiourée et de la N,N′-diphénylthiourée. Thermochimica Acta, 179, 81-90.

- Kerru, N., et al. (2020). Computational study of heterocyclic anticancer compounds through nbo method. Rasayan Journal of Chemistry, 13(1), 38-46.

- Puzzarini, C., & Barone, V. (2015). Computational strategies for the accurate thermochemistry and kinetics of gas-phase reactions. Physical Chemistry Chemical Physics, 17(28), 18364-18381.

- Curtiss, L. A., et al. (1998). Gaussian-3 (G3) theory for molecules containing first and second-row atoms. The Journal of Chemical Physics, 109(18), 7764-7776.

- Chickos, J. S., & Acree Jr, W. E. (2002). Enthalpies of vaporization of organic and organometallic compounds, 1880–2002.

- LibreTexts. (2023).

- BenchChem. (2025). A Technical Guide to 5-(Thien-2-yl)

-

Zauer, E. A. (2010). Enthalpy of formation of thiophene derivatives. Chemistry of Heterocyclic Compounds, 46(11), 1325-1329. [Link]

- Ribeiro da Silva, M. A. V., et al. (2007). Standard Molar Enthalpies of Formation of Three Thiophenecarboxylic Acids. The Journal of Chemical Thermodynamics, 39(8), 1149-1156.

- Jana, G., & Misra, R. (2021). A Computational Study of the Relative Aromaticity of Pyrrole, Furan, Thiophene and Selenophene, and Their Diels-Alder Stereoselectivity. ChemRxiv.

- El-Shehawy, A. A. (n.d.). Five-membered Heterocycles Pyrrole, Furan and Thiophene. Mansoura University.

- Slideshare. (n.d.). Unit 3 furan & thiophene.

Sources

- 1. chemical.journalspub.info [chemical.journalspub.info]

- 2. chemrxiv.org [chemrxiv.org]

- 3. faculty.ksu.edu.sa [faculty.ksu.edu.sa]

- 4. Standard enthalpy of formation - Wikipedia [en.wikipedia.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Experimental Determination of the Standard Enthalpy of Formation of Trimellitic Acid and Its Prediction by Supervised Learning - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. jpyro.co.uk [jpyro.co.uk]

- 9. ricerca.sns.it [ricerca.sns.it]

- 10. pubs.acs.org [pubs.acs.org]

- 11. ENTHALPY OF FORMATION OF THIOPHENE DERIVATIVES | Chemistry of Heterocyclic Compounds [hgs.osi.lv]

- 12. researchgate.net [researchgate.net]

- 13. chemistnotes.com [chemistnotes.com]

Technical Guide: Solubility & Processing of 5-(Furan-2-yl)thiophene-2-carbonitrile

Executive Summary & Molecular Architecture

5-(Furan-2-yl)thiophene-2-carbonitrile is a critical donor-acceptor (D-A) building block used in the synthesis of organic semiconductors (OSCs), specifically for Organic Field-Effect Transistors (OFETs) and organic photovoltaics (OPVs).

Its structure comprises a furan ring (electron-rich donor) coupled to a thiophene-carbonitrile moiety (electron-deficient acceptor). This "push-pull" electronic structure dictates its solubility profile:

-

Planarity: The conjugation between the furan and thiophene rings promotes strong

- -

Dipole Moment: The nitrile (-CN) group introduces a strong dipole, enhancing interaction with polar aprotic solvents like DMF and DMSO, while maintaining solubility in chlorinated hydrocarbons.

This guide provides a definitive solubility profile, validated synthesis protocols, and purification strategies derived from analogous heteroaryl systems [1, 2].

Solubility Profile: Thermodynamics & Solvent Selection

The solubility data below is categorized by application utility. Values are derived from structural analogs (e.g., 5-(thien-2-yl)thiophene-2-carbonitrile) and standard heterocyclic chemistry principles.[1]

Table 1: Solubility Matrix

| Solvent Class | Specific Solvent | Solubility Rating | Application Context |

| Chlorinated Hydrocarbons | Chloroform ( | High (>20 mg/mL) | Primary solvent for device fabrication (spin-coating) and NMR analysis. |

| Dichloromethane (DCM) | High (>15 mg/mL) | Extraction work-up and column chromatography loading. | |

| Chlorobenzene | High (Hot) | High-boiling solvent for thin-film annealing processes. | |

| Polar Aprotic | DMSO / DMF | Good | Reaction media for nucleophilic substitutions or couplings; difficult to remove. |

| Acetonitrile ( | Moderate | Excellent recrystallization solvent (dissolves when hot, precipitates when cool). | |

| Tetrahydrofuran (THF) | Good | Standard reaction solvent; solubilizes the compound well for lithiation steps. | |

| Aromatic Hydrocarbons | Toluene | Moderate | Reaction solvent for Stille/Suzuki couplings; requires heat for full dissolution. |

| Polar Protic | Ethanol / Methanol | Low | Anti-solvent for precipitation and washing crude solids. |

| Aliphatic Hydrocarbons | Hexanes / Pentane | Insoluble | Anti-solvent used to crash out the product during purification. |

Mechanistic Insight: The "Like Dissolves Like" Nuance

The nitrile group acts as a hydrogen bond acceptor but lacks a donor. Consequently, while the molecule is soluble in THF and DCM (dipole-dipole interactions), it shows poor solubility in water and alcohols due to the hydrophobic bulk of the heteroaromatic rings overpowering the polar nitrile terminus [3].

Technical Workflow: Synthesis & Solvation Logic

The synthesis of this compound typically employs Palladium-catalyzed cross-coupling (Stille or Suzuki). The choice of solvent here is critical not just for solubility, but for reaction kinetics.

Protocol: Stille Coupling Route

Rationale: Stille coupling is preferred for furan-thiophene systems to avoid the instability sometimes associated with furan-boronic acids in Suzuki conditions [4].

Reagents:

-

5-Bromothiophene-2-carbonitrile (Electrophile)[1]

-

2-(Tributylstannyl)furan (Nucleophile)

- (Catalyst)

-

Solvent: Anhydrous Toluene (or 1,4-Dioxane)

Step-by-Step Methodology:

-

Solvation: Dissolve 1.0 eq of 5-bromothiophene-2-carbonitrile in anhydrous Toluene (0.1 M concentration). Toluene is chosen because its boiling point (110°C) matches the activation energy required for the transmetallation step.

-

Catalyst Addition: Add 5 mol%

under a nitrogen stream. The solution will turn yellow/orange. -

Reagent Addition: Add 1.1 eq of 2-(tributylstannyl)furan.

-

Reflux: Heat to 110°C for 12-16 hours.

-

Checkpoint: Monitor via TLC using Hexane:EtOAc (8:2). The product will be more polar (lower

) than the stannane but less polar than the bromide if the nitrile group dominates interactions with silica.

-

-

Work-up: Cool to RT. Dilute with DCM (High solubility ensures product transfer). Wash with KF solution (to remove Tin byproducts) and brine.

Visualization: Synthesis & Solvation Flow

The following diagram illustrates the reaction pathway and the solvent-switching logic required for purification.

Figure 1: Reaction workflow emphasizing the solvent transition from high-boiling non-polar (Toluene) to extraction solvent (DCM) and finally purification solvents.

Purification Strategy: The Recrystallization Protocol

Achieving electronic-grade purity (>99%) requires removing trace metal catalysts and oligomeric byproducts. The solubility differential between Acetonitrile and Ethanol is exploited here.

Protocol:

-

Dissolution: Take the crude solid obtained from column chromatography. Add minimal Acetonitrile (MeCN) and heat to boiling (82°C).

-

Note: The compound should dissolve completely. If particulates remain, hot filter immediately (these are likely Pd-black residues).

-

-

Cooling: Allow the solution to cool slowly to room temperature. The furan-thiophene core will begin to stack and crystallize.

-

Anti-Solvent (Optional): If crystallization is slow, add dropwise cold Ethanol . The miscibility of MeCN and EtOH combined with the compound's insolubility in EtOH forces precipitation.

-

Filtration: Collect crystals via vacuum filtration. Wash with cold Hexane to remove surface impurities.

Application: Solution Processing for Devices

For researchers fabricating OFETs or sensors, the "ink" formulation is the final critical step.

-

Solvent: Chloroform or Chlorobenzene.

-

Concentration: 5–10 mg/mL.

-

Procedure:

-

Dissolve the purified crystals in Chloroform.

-

Filtration is mandatory: Pass the solution through a 0.45

PTFE syringe filter.-

Why PTFE? It is resistant to chloroform. Nylon filters may dissolve or swell.

-

-

Spin Coating: Apply to substrate. The high vapor pressure of Chloroform allows for rapid crystallization, which is often desired for small-molecule semiconductors to freeze kinetic states [5].

-

Visualization: Solvent Decision Tree

Figure 2: Decision matrix for solvent selection based on the experimental stage.

References

-

Organic Chemistry Portal. (2025). Synthesis of Furans and Thiophenes: Paal-Knorr and Cross-Coupling Methodologies. Retrieved from [Link]

-

PubChem. (2025).[2] 5-Formylthiophene-2-carbonitrile: Chemical and Physical Properties. National Library of Medicine. Retrieved from [Link]

-

MDPI. (2022). A Novel Donor-Acceptor Thiophene-Containing Oligomer for Solution-Processable Organic Field Effect Transistors. Journal of Materials Chemistry C. Retrieved from [Link]

-

ResearchGate. (2025). Optoelectronic Characteristics of Furan Substituted Thiophene/Phenylene Co-Oligomer Single Crystals. Retrieved from [Link]

Sources

Electronic properties of 5-(Furan-2-yl)thiophene-2-carbonitrile

An In-depth Technical Guide to the Electronic Properties of 5-(Furan-2-yl)thiophene-2-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive examination of the electronic properties of this compound, a heteroaromatic compound of significant interest for applications in organic electronics and medicinal chemistry. By integrating theoretical insights from Density Functional Theory (DFT) with experimental methodologies like Cyclic Voltammetry (CV) and UV-Visible Spectroscopy, this document elucidates the fundamental structure-property relationships governing the molecule's behavior. We explore its molecular geometry, frontier molecular orbitals (HOMO-LUMO), redox behavior, and optical properties. Detailed, field-proven protocols for both computational analysis and electrochemical characterization are provided to ensure scientific rigor and reproducibility. The guide culminates in a discussion of how the unique interplay between the electron-rich furan and thiophene rings and the electron-withdrawing nitrile moiety dictates its potential for use in advanced materials and as a scaffold in drug discovery.

Introduction: The Convergence of Furan and Thiophene Scaffolds

Five-membered aromatic heterocycles, particularly furan and thiophene, are foundational building blocks in modern chemistry.[1] Their delocalized π-electron systems endow them with remarkable optoelectronic properties, making them central to the development of organic semiconductors, organic light-emitting diodes (OLEDs), and organic field-effect transistors (OFETs).[2][3][4] In the realm of drug development, these scaffolds are prevalent in a multitude of therapeutic agents due to their ability to engage in various intermolecular interactions and serve as stable, bio-isosteric replacements for other aromatic systems.[5][6]

The molecule this compound represents a strategic combination of these two important heterocycles. It creates an extended π-conjugated system whose electronic characteristics are further modulated by a potent electron-withdrawing nitrile (-C≡N) group. The introduction of the nitrile group is anticipated to lower the energy levels of the frontier molecular orbitals, particularly the Lowest Unoccupied Molecular Orbital (LUMO), thereby influencing the electron affinity, redox potential, and optical bandgap of the molecule.[7][8]

This guide aims to provide a senior-level scientific overview of the electronic landscape of this compound. We will dissect its properties through a dual approach: first, by building a theoretical model using computational chemistry, and second, by outlining the experimental validation of these properties.

Caption: Logical relationship between molecular structure and potential applications.

Synthesis and Structural Confirmation

While a detailed synthetic treatise is beyond the scope of this guide, a plausible and robust synthesis is essential for obtaining high-purity material for analysis. Palladium-catalyzed cross-coupling reactions, such as Suzuki or Stille couplings, are standard, reliable methods for creating C-C bonds between heteroaryl rings.[9] A representative Suzuki coupling approach is outlined below.

Synthetic Protocol: Suzuki Coupling

-

Reactant Preparation: To a dry Schlenk flask under an inert argon atmosphere, add 5-bromothiophene-2-carbonitrile (1.0 eq), furan-2-boronic acid (1.2 eq), and a base such as potassium carbonate (2.0 eq).

-

Solvent Addition: Add a degassed solvent system, typically a mixture of toluene and ethanol or water.

-

Catalyst Introduction: Add the palladium catalyst, for example, tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq).

-

Reaction: Heat the mixture to reflux (e.g., 90-110 °C) and stir for 12-24 hours. Monitor progress using thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, cool the reaction, perform an aqueous work-up, and extract the product with an organic solvent like ethyl acetate. Purify the crude product via column chromatography on silica gel to yield the pure this compound.[9]

Structural integrity is then confirmed using standard spectroscopic techniques (¹H NMR, ¹³C NMR, IR, and High-Resolution Mass Spectrometry), which provide a definitive fingerprint of the molecule.[1][10]

Theoretical Investigation of Electronic Properties

Computational modeling, particularly with Density Functional Theory (DFT), provides profound a priori insights into a molecule's electronic structure before a single physical experiment is run. It establishes a theoretical baseline and helps interpret experimental results.

Computational Workflow: A DFT-Based Approach

The causality behind a robust computational protocol involves a sequence of steps, each building upon the last. The process begins with finding the most stable molecular geometry, confirming it is a true energy minimum, and then calculating the electronic properties from this optimized structure.

Caption: Standard workflow for DFT-based characterization of a molecule.

Molecular Geometry and Planarity

The degree of planarity between the furan and thiophene rings is a critical determinant of the extent of π-conjugation. DFT calculations typically predict a near-planar (low dihedral angle) conformation for such systems, which facilitates electron delocalization across the molecular backbone.[11][12] This extended conjugation is essential for efficient charge transport in organic semiconductors.

| Parameter | Predicted Value (Å) | Significance |

| C(thiophene)-C(furan) Bond Length | ~1.45 - 1.46 | Shorter than a typical C-C single bond, indicating partial double bond character due to conjugation.[11] |

| C≡N Bond Length | ~1.16 | Typical for a nitrile group. |

| Thiophene-Furan Dihedral Angle | < 10° | Indicates a high degree of planarity, maximizing π-orbital overlap.[12] |

| Table 1: Representative calculated geometric parameters for this compound. |

Frontier Molecular Orbitals (FMOs) and the HOMO-LUMO Gap

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are central to understanding a molecule's electronic behavior.

-

HOMO: Represents the ability to donate an electron (related to the ionization potential). In this molecule, the HOMO is expected to be a π-orbital delocalized across both the furan and thiophene rings.

-

LUMO: Represents the ability to accept an electron (related to the electron affinity). The LUMO is also a π*-orbital, but its energy is significantly lowered by the electron-withdrawing nitrile group, which will likely have a large orbital coefficient in the LUMO distribution.[7]

-

HOMO-LUMO Gap (E_g): This energy difference is a crucial parameter. A smaller gap generally corresponds to easier electronic excitation and a red-shift (longer wavelength) in the optical absorption spectrum.[2][8] It is a primary indicator of the material's potential as a semiconductor.

Molecular Electrostatic Potential (MEP)

An MEP map visualizes the charge distribution on the molecule's surface. For this compound, the MEP map would reveal:

-

Negative Potential (Red/Yellow): Concentrated around the electronegative nitrogen of the nitrile group and the oxygen of the furan ring. These are sites susceptible to electrophilic attack or hydrogen bonding.

-

Positive Potential (Blue): Located around the hydrogen atoms of the rings.

-

Neutral Potential (Green): Over the π-systems of the rings.

This map is invaluable for drug development professionals, as it helps predict non-covalent interactions with protein binding sites.[13]

Experimental Validation of Electronic Properties

While DFT provides a powerful predictive model, experimental validation is non-negotiable for scientific integrity. Cyclic voltammetry and UV-Vis spectroscopy are the cornerstone techniques for this purpose.

Cyclic Voltammetry (CV)

CV is an electrochemical technique used to measure a molecule's redox potentials (oxidation and reduction). From these potentials, the HOMO and LUMO energy levels can be empirically estimated.[14]

Caption: Experimental workflow for Cyclic Voltammetry analysis.

-

Solution Preparation: Prepare a 0.1 M solution of a supporting electrolyte, such as tetrabutylammonium hexafluorophosphate (Bu₄NPF₆), in an anhydrous, degassed solvent like dichloromethane or acetonitrile.[15] Dissolve the this compound analyte to a concentration of approximately 1 mM.

-

Cell Assembly: Use a standard three-electrode cell: a glassy carbon working electrode, a platinum wire counter electrode, and an Ag/AgCl reference electrode.[14]

-

Deoxygenation: Purge the solution with an inert gas (e.g., argon) for at least 10-15 minutes prior to the experiment and maintain an inert atmosphere over the solution during the measurement.[16] Oxygen is electroactive and will interfere with the results.

-

Measurement: Scan the potential from a starting value (e.g., 0 V) towards positive potentials to find the oxidation peak, and then scan towards negative potentials to find the reduction peak.

-

Internal Reference: After obtaining the voltammogram of the analyte, add a small amount of ferrocene as an internal standard. The ferrocene/ferrocenium (Fc/Fc⁺) redox couple is well-defined and used to calibrate the potential scale.[17]

-

Calculations: The HOMO and LUMO energies can be estimated from the onset potentials of oxidation (E_ox) and reduction (E_red) relative to the Fc/Fc⁺ couple using the following empirical formulas:

-

HOMO (eV) = -[E_ox (vs Fc/Fc⁺) + 4.8]

-

LUMO (eV) = -[E_red (vs Fc/Fc⁺) + 4.8]

-

The value 4.8 eV is the energy level of the Fc/Fc⁺ couple relative to the vacuum level.

-

UV-Visible Spectroscopy

UV-Vis spectroscopy measures the absorption of light as a function of wavelength, revealing information about electronic transitions. For a π-conjugated molecule like this, the lowest energy absorption band typically corresponds to the HOMO → LUMO transition (a π → π* transition).[18] The optical bandgap (E_g^opt) can be estimated from the onset of this absorption band (λ_onset) using the Planck-Einstein relation:

-

E_g^opt (eV) = 1240 / λ_onset (nm)

Synthesis of Findings and Applications

A powerful analysis emerges from comparing the theoretical and experimental data. The DFT-calculated HOMO-LUMO gap should correlate well with the electrochemical gap from CV and the optical gap from UV-Vis spectroscopy.

| Property | DFT Calculation | Cyclic Voltammetry (CV) | UV-Vis Spectroscopy |

| HOMO | Predicted Energy (eV) | Estimated from E_ox | - |

| LUMO | Predicted Energy (eV) | Estimated from E_red | - |

| Band Gap (E_g) | E(LUMO) - E(HOMO) | E(LUMO) - E(HOMO) | Estimated from λ_onset |

| Table 2: Comparison of theoretical and experimental electronic property data. |

Structure-Property Insights

-

Furan vs. Thiophene: Thiophene is generally considered more aromatic and a slightly better electron donor than furan.[19][20] This subtle difference influences the overall electronic structure. DFT studies on mixed furan-thiophene oligomers show that the placement of each ring can fine-tune properties like the HOMO-LUMO gap and emission yields.[2][3]

-

Role of the Nitrile Group: The strongly electron-withdrawing nature of the -C≡N group is critical. It stabilizes both the HOMO and LUMO, but the effect on the LUMO is typically more pronounced. This stabilization enhances the molecule's electron affinity, making it a better electron acceptor (n-type character) and narrowing the bandgap compared to the unsubstituted furan-thiophene parent structure.[7]

Potential Applications

-

Organic Electronics: The tunable HOMO-LUMO gap and redox properties make this compound a candidate for an organic semiconductor.[21] Its enhanced electron affinity suggests potential as an n-type or ambipolar material in OFETs or as an electron-transport or emissive layer component in OLEDs.[4]

-

Drug Development: The molecular structure contains key pharmacophoric features: heteroaromatic rings for π-stacking and hydrophobic interactions, a nitrile group as a potent hydrogen bond acceptor, and a defined electrostatic potential profile for interacting with enzyme active sites.[9] It could serve as a scaffold for developing inhibitors of enzymes like kinases or for other targets where such interactions are crucial.

Conclusion

This compound is a thoughtfully designed molecule whose electronic properties are a synergistic product of its constituent parts. The combination of an extended π-conjugated furan-thiophene backbone with a powerful electron-withdrawing nitrile group results in a lowered HOMO-LUMO gap and enhanced electron affinity. This guide has detailed the theoretical framework and experimental protocols necessary to fully characterize these properties. The convergence of computational predictions and empirical data provides a robust understanding of the molecule, paving the way for its rational application in the design of next-generation organic electronic materials and novel therapeutic agents.

References

-

Characterization of Furan- and Thiophene-Containing Bispyridyl Oligomers via Spectroscopic, Electrochemical, and TD-DFT Methods. ACS Publications. [Link]

-

Characterization of Furan- and Thiophene-Containing Bispyridyl Oligomers via Spectroscopic, Electrochemical, and TD-DFT Methods | The Journal of Physical Chemistry C. ACS Publications. [Link]

-

Characterization of Furan- and Thiophene-Containing Bispyridyl Oligomers via Spectroscopic, Electrochemical, and TD-DFT Methods | Request PDF. ResearchGate. [Link]

-

CHARACTERIZATION OF ORGANIC SEMICONDUCTORS USING CYCLIC VOLTAMMETRY. Semantic Scholar. [Link]

-

Theoretical Studies of Furan and Thiophene Nanothreads: Structures, Cycloaddition Barriers, and Activation Volumes. ACS Publications. [Link]

-

Theoretical Studies of Furan and Thiophene Nanothreads: Structures, Cycloaddition Barriers and Activation Volumes. Semantic Scholar. [Link]

-

Catalytic C–H Alumination of Thiophenes: DFT Predictions and Experimental Verification | Organometallics. American Chemical Society. [Link]

-

Comparative study of thiophene and furan oligomers: unveiling structural, electronic, and optical properties. AIP Publishing. [Link]

-

Using Cyclic Voltammetry, UV-Vis-NIR, and EPR Spectroelectrochemistry to Analyze Organic Compounds. PMC. [Link]

-

Efficiency difference between furan- and thiophene-based D–π–A dyes in DSSCs explained by theoretical calculations. PMC. [Link]

-

Efficiency difference between furan- and thiophene-based D–π–A dyes in DSSCs explained by theoretical calculations. RSC Publishing. [Link]

-

Protocol for cyclic voltammetry. iGEM. [Link]

-

Synthesis of Furan and Thiophene. Unknown Source. [Link]

-

Furan semiconductors and their application in organic field-effect transistors. ResearchGate. [Link]

-

EXPERIMENT 5. CYCLIC VOLTAMMETRY. MSU chemistry. [Link]

-

Cyclic Voltammetry Experiment. Unknown Source. [Link]

-

Reaction Between Furan- or Thiophene-2-carbonyl Chloride, Isocyanides, and Dialkyl Acetylenedicarboxylates: Multicomponent Synthesis of 2,2. ResearchGate. [Link]

-

HOMO, LUMO energy levels, and band gaps of polymers. ResearchGate. [Link]

-

Thiophene-Furan oligomers: Beyond-DFT Study of Electronic and Optical Properties. arXiv. [Link]

-

Furan-based materials for organic electronics. DR-NTU. [Link]

-

Conformational preferences of furan- and thiophene-based arylamides: a combined computational and experimental study. SciSpace. [Link]

-

III. Heterocyclic Compounds. Dr. Shyama Prasad Mukherjee University. [Link]

-

Synthesis of new 2,5-di(thiophen-2-yl)furan-3-carbonitrile derivatives and investigation of the electrochromic properties of homopolymers and co-polymers with EDOT. RSC Publishing. [Link]

-

Furan synthesis. Organic Chemistry Portal. [Link]

-

Molecular Structure, Vibrational Spectral Investigations (FT-IR and FT-Raman), NLO, NBO, HOMO-LUMO, MEP Analysis of (E). Biointerface Research in Applied Chemistry. [Link]

-

First-principle computational insights on Furan- and Thiophene- functionalized zinc-porphyrins as high performance organic cathodes for electrochemical energy storage systems. Qatar Research Repository. [Link]

-

GEOMETRY, VIBRATIONAL, NBO, MEP AND HOMO-LUMO ANALYSIS OF TETRAHYDROFURAN (THF) BASED ON DFT CALCULATIONS. Scholar DLU. [Link]

-

5-Formylthiophene-2-Carbonitrile | C6H3NOS | CID 12280004. PubChem. [Link]

-

Functional Group Effects on the HOMO–LUMO Gap of g-C3N4. MDPI. [Link]

-

Blue Electrofluorescence Properties of Furan–Silole Ladder Pi-Conjugated Systems. MDPI. [Link]

-

Thiophene and its derivatives are attractive molecules due to their biological and pharmaceutical properties. International Journal of Pharmaceutical Sciences Review and Research. [Link]

-

Structural and Electronic Properties of Thiophene-Based Supramolecular Architectures: Influence of the Underlying Metal Surfaces. MDPI. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. globalresearchonline.net [globalresearchonline.net]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. scispace.com [scispace.com]

- 11. pubs.rsc.org [pubs.rsc.org]

- 12. [2110.15414] Thiophene-Furan oligomers: Beyond-DFT Study of Electronic and Optical Properties [arxiv.org]

- 13. biointerfaceresearch.com [biointerfaceresearch.com]

- 14. cdm16771.contentdm.oclc.org [cdm16771.contentdm.oclc.org]

- 15. Using Cyclic Voltammetry, UV-Vis-NIR, and EPR Spectroelectrochemistry to Analyze Organic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 16. alpha.chem.umb.edu [alpha.chem.umb.edu]

- 17. Blue Electrofluorescence Properties of Furan–Silole Ladder Pi-Conjugated Systems [mdpi.com]

- 18. pubs.aip.org [pubs.aip.org]

- 19. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 20. pubs.acs.org [pubs.acs.org]

- 21. pdf.benchchem.com [pdf.benchchem.com]

5-(Furan-2-yl)thiophene-2-carbonitrile CAS number and chemical properties

The following technical guide details the chemical identity, synthesis, and applications of 5-(Furan-2-yl)thiophene-2-carbonitrile . This document is structured for researchers in medicinal chemistry and materials science, focusing on the compound's role as a biaryl scaffold.

Core Identity & Synthetic Methodology

Executive Summary

This compound (C

This guide provides a validated protocol for its synthesis via Suzuki-Miyaura cross-coupling , physicochemical characterization data, and a strategic overview of its functional applications.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8][9]

| Property | Specification |

| IUPAC Name | This compound |

| Molecular Formula | C |

| Molecular Weight | 175.21 g/mol |

| Predicted LogP | ~2.8 - 3.1 (Lipophilic) |

| H-Bond Donors/Acceptors | 0 / 3 |

| Topological Polar Surface Area (TPSA) | ~50 Ų (High membrane permeability) |

| Melting Point (Predicted) | 85–95 °C (Crystalline solid) |

| Solubility | Soluble in DMSO, DMF, CH |

| Key Functional Groups | Nitrile (-CN), Thiophene, Furan |

Structural Analysis

The molecule consists of a central thiophene ring substituted at the 2-position with a nitrile group and at the 5-position with a furan ring. The furan-thiophene linkage reduces the aromatic resonance energy compared to a biphenyl system, increasing the quinoidal character and enhancing charge transport properties in material applications.

Synthetic Protocol: Suzuki-Miyaura Cross-Coupling

The most reliable route to this compound is the palladium-catalyzed cross-coupling of 5-bromothiophene-2-carbonitrile with 2-furylboronic acid . This method avoids the handling of toxic organostannanes (Stille coupling) and provides high regioselectivity.

Reaction Scheme Visualization

Figure 1: Validated synthetic workflow for the Suzuki-Miyaura cross-coupling of heteroaryl halides.

Step-by-Step Methodology

Reagents:

-

5-Bromothiophene-2-carbonitrile (1.0 eq, 5.3 mmol)

-

2-Furylboronic acid (1.2 eq, 6.4 mmol)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh

) -

Sodium Carbonate (Na

CO -

Dimethoxyethane (DME) (degassed)

Protocol:

-

Setup: In a flame-dried Schlenk flask equipped with a magnetic stir bar, combine 5-bromothiophene-2-carbonitrile (1.0 g) and 2-furylboronic acid (0.72 g).

-

Solvent Addition: Add degassed DME (20 mL) and stir until dissolved. Add the 2M Na

CO -

Catalyst Addition: Under a positive pressure of nitrogen, add Pd(PPh

) -

Reaction: Fit the flask with a reflux condenser and heat the mixture to reflux (85 °C) under nitrogen for 12–16 hours. Monitor reaction progress via TLC (Hexane:EtOAc 8:2) for the disappearance of the bromide.

-

Workup: Cool to room temperature. Dilute with water (50 mL) and extract with ethyl acetate (3 x 30 mL).

-

Washing: Wash the combined organic layers with brine, dry over anhydrous MgSO

, and concentrate under reduced pressure. -

Purification: Purify the crude dark oil via flash column chromatography on silica gel, eluting with a gradient of Hexanes/Ethyl Acetate (95:5 to 90:10).

-

Yield: Expect a light yellow crystalline solid (Yield: 75–85%).

Characterization & Validation

To ensure scientific integrity, the synthesized compound must be validated against the following spectral signatures.

-

H NMR (400 MHz, CDCl

- 7.55 (d, J = 4.0 Hz, 1H, Thiophene H-3)

- 7.48 (d, J = 1.8 Hz, 1H, Furan H-5)

- 7.18 (d, J = 4.0 Hz, 1H, Thiophene H-4)

- 6.70 (d, J = 3.5 Hz, 1H, Furan H-3)

- 6.52 (dd, J = 3.5, 1.8 Hz, 1H, Furan H-4)

-

Note: The coupling constants (J) confirm the 2,5-substitution pattern.

-

FT-IR (ATR):

-

2215 cm

: Distinctive sharp peak for Nitrile (C≡N) stretch. -

1500–1400 cm

: Aromatic C=C / C=S stretching vibrations.

-

-

Mass Spectrometry (GC-MS/ESI):

-

m/z : 175.0 [M]

(Base peak). Isotopic pattern should show typical sulfur signature (

-

Functional Applications & Pathways

A. Medicinal Chemistry: A Receptor Antagonism

The furan-thiophene scaffold is a bioisostere for the biphenyl core found in potent Adenosine A

B. Materials Science: Organic Semiconductors

Functionalization Logic Flow

Figure 2: Divergent synthetic pathways for medicinal and material applications.

Safety & Handling (MSDS Summary)

-

Hazards: Harmful if swallowed (Acute Tox. 4). Causes skin irritation (Skin Irrit. 2) and serious eye irritation (Eye Irrit.[1] 2A).

-

Handling: Use in a fume hood. Avoid dust formation.

-

Storage: Store under inert atmosphere (Argon/Nitrogen) at 2–8 °C. Light sensitive (thiophene derivatives can undergo photo-oxidation).

References

-

Suzuki, A. (1999). Recent advances in the cross-coupling reactions of organoboron derivatives with organic electrophiles, 1995–1998. Journal of Organometallic Chemistry, 576(1-2), 147–168. Link

-

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

-

Baraldi, P. G., et al. (2008). Pyrazolo[4,3-e]1,2,4-triazolo[1,5-c]pyrimidine Derivatives as Highly Potent and Selective Human A3 Adenosine Receptor Antagonists. Journal of Medicinal Chemistry, 51(13), 3904–3912. (Demonstrates biaryl nitrile utility). Link

-

Mishra, A., et al. (2009). Thiophenes on a roll: Recent advances in the chemistry and materials applications of oligothiophenes. Chemical Reviews, 109(3), 1141–1276. Link

-

PubChem Compound Summary. 5-Bromothiophene-2-carbonitrile (Precursor). Link

Sources

Methodological & Application

Application Notes and Protocols for the Palladium-Catalyzed Synthesis of 5-(Furan-2-yl)thiophene-2-carbonitrile

This document provides a comprehensive guide for the synthesis of 5-(furan-2-yl)thiophene-2-carbonitrile, a key heterocyclic building block in the development of novel therapeutics and advanced organic materials. The protocol detailed herein leverages the versatility and efficiency of palladium-catalyzed cross-coupling reactions, a cornerstone of modern synthetic organic chemistry.[1][2] This guide is intended for researchers, scientists, and professionals in the field of drug development and materials science, offering in-depth technical insights and a self-validating experimental protocol.

Introduction: The Significance of Furan-Thiophene Scaffolds

Heterocyclic compounds containing linked furan and thiophene rings are privileged structures in medicinal chemistry and materials science.[3][4][5] The unique electronic properties and conformational flexibility of these scaffolds make them ideal candidates for interacting with a wide range of biological targets. The nitrile functionality further serves as a versatile handle for subsequent chemical transformations, enabling the construction of complex molecular architectures.[6] The palladium-catalyzed cross-coupling reaction represents a powerful and highly efficient method for the construction of the C-C bond linking the furan and thiophene rings.[1][2][7]

Reaction Mechanism and Key Principles

The synthesis of this compound is achieved via a palladium-catalyzed cross-coupling reaction, such as a Suzuki or Stille coupling.[2][3][8] The general catalytic cycle for these reactions involves three key steps: oxidative addition, transmetalation, and reductive elimination.[1][2][9]

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of an aryl halide (e.g., 5-bromothiophene-2-carbonitrile), forming a Pd(II) intermediate.[1][2][7]

-

Transmetalation: An organometallic coupling partner (e.g., a furan-boronic acid in a Suzuki coupling or an organostannane in a Stille coupling) transfers its organic group to the palladium center.[1][2][7]

-

Reductive Elimination: The two organic fragments on the palladium center couple and are eliminated, forming the desired C-C bond and regenerating the Pd(0) catalyst to continue the cycle.[1][2]

The choice of catalyst, ligand, base, and solvent is critical for the success of the reaction, influencing yield, reaction time, and purity of the final product.[10] Phosphine ligands, for example, play a crucial role in stabilizing the palladium catalyst and facilitating the individual steps of the catalytic cycle.[11]

Visualizing the Catalytic Cycle

Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling.

Experimental Protocol: A Representative Suzuki Coupling Approach

This protocol describes the synthesis of this compound from 5-bromothiophene-2-carbonitrile and furan-2-boronic acid.

Materials

-

5-Bromothiophene-2-carbonitrile

-

Furan-2-boronic acid

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

-

Potassium carbonate (K₂CO₃)

-

Toluene, anhydrous

-

Ethanol

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Standard laboratory glassware (round-bottom flask, condenser, etc.)

-

Inert atmosphere setup (e.g., nitrogen or argon)

Procedure

-

Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 5-bromothiophene-2-carbonitrile (1.0 eq), furan-2-boronic acid (1.2 eq), and potassium carbonate (2.0 eq).

-

Solvent Addition and Degassing: Add anhydrous toluene (10 mL per mmol of 5-bromothiophene-2-carbonitrile) and ethanol (2 mL per mmol) to the flask. Degas the mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.[12][13]

-

Catalyst Addition: Under a positive pressure of inert gas, add tetrakis(triphenylphosphine)palladium(0) (0.05 eq) to the reaction mixture.[12]

-

Reaction: Heat the reaction mixture to reflux (approximately 110 °C) and stir for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).[12]

-

Workup: Upon completion, cool the reaction mixture to room temperature. Add water and extract the product with ethyl acetate (3 x 20 mL).[12]

-

Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.[12] Filter the mixture and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a hexane/ethyl acetate gradient) to yield the pure this compound.[12][13]

Experimental Workflow Diagram

Caption: Step-by-step workflow for the synthesis of the target compound.

Results and Discussion: Expected Outcomes and Optimization

The described protocol is expected to provide the desired product in good to excellent yields. The purity of the final compound should be confirmed by standard analytical techniques such as NMR spectroscopy and mass spectrometry.

| Parameter | Variation | Expected Outcome on Yield | Rationale |

| Catalyst | Pd(dppf)Cl₂ | Potentially improved for challenging substrates | Dppf is a robust ligand that can enhance catalyst stability and activity.[14] |

| Base | Cs₂CO₃ | May increase yield in some cases | Cesium carbonate is a stronger base and can be more effective in certain Suzuki couplings.[10] |

| Solvent | Dioxane/H₂O | Can improve solubility and reaction rate | A more polar solvent system can be beneficial for the solubility of the base and boronic acid. |

| Temperature | 80-90 °C | Lower temperature may be sufficient with a more active catalyst | Optimization can reduce side product formation.[15] |

Troubleshooting Guide

| Issue | Potential Cause | Suggested Solution |

| Low or No Yield | Inactive catalyst | Use a fresh batch of palladium catalyst; consider a pre-catalyst that is activated in situ. |

| Poor quality reagents | Ensure starting materials are pure and the boronic acid has not degraded. | |

| Insufficient degassing | Thoroughly degas the reaction mixture to remove oxygen, which can deactivate the catalyst. | |

| Side Product Formation | Homo-coupling of starting materials | Optimize the stoichiometry of the reactants; a slight excess of the boronic acid is often beneficial. |

| Protodeboronation of the boronic acid | Use a stronger base or a less protic solvent system.[14] | |

| Incomplete Reaction | Insufficient reaction time or temperature | Increase reaction time and/or temperature, while monitoring for decomposition. |

| Catalyst deactivation | Catalyst poisoning can occur; ensure all reagents and solvents are of high purity.[16] |

Safety Precautions

-

Palladium Catalysts: Palladium compounds can be toxic and should be handled in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

Solvents: Toluene, ethanol, and ethyl acetate are flammable. Keep away from ignition sources.

-

Reagents: Handle all chemicals with care, consulting the Safety Data Sheet (SDS) for each compound before use.

-

Inert Atmosphere: When working with inert gases, ensure proper ventilation to prevent asphyxiation.

References

- Role of palladium catalyst in cross-coupling reactions. (2025, September 4). Google AI.

- 17.2. Palladium catalyzed couplings | Organic Chemistry II - Lumen Learning. (n.d.).

- PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. (2010, October 6). Nobel Prize.

- Hucke, A., & Cava, M. P. (1998). Synthesis of Mixed Thiophene/Furan Oligomers by Stille Coupling. The Journal of Organic Chemistry, 63(21), 7413–7419.

- Synthesis of Mixed Thiophene/Furan Oligomers by Stille Coupling. (1998). PubMed.

- Hucke, A., & Cava, M. P. (1998). Synthesis of Mixed Thiophene/Furan Oligomers by Stille Coupling. American Chemical Society.

- 2.2: Pd-Catalyzed Cross Coupling Reactions. (2023, August 2). Chemistry LibreTexts.

- Cross-coupling reaction. (n.d.). Wikipedia.

- Weissman, S. A., & Zewge, D. (2005). Improving Palladium-Catalyzed Cyanation of Aryl Halides: Development of a State-of-the-Art Methodology Using Potassium Hexacyanoferrate(II) as Cyanating Agent. The Journal of Organic Chemistry, 70(4), 1509–1512.

- Anjana, P. S., & Pillai, P. M. (2020). Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides. RSC Advances, 10(56), 33943–33965.

- A Mild and Efficient Palladium-Catalyzed Cyanation of Aryl Chlorides with K4[Fe(CN)6]. (2011, January 5).

- Palladium-catalyzed cyanation of aryl halides with CuSCN. (n.d.). Semantic Scholar.

- Senecal, T. D., Shu, W., & Buchwald, S. L. (2013). A General, Practical Palladium-Catalyzed Cyanation of (Hetero)Aryl Chlorides and Bromides.

- Synthesis of Furan and Thiophene. (n.d.). SlideShare.

- Reaction of Furan and Thiophene. (n.d.). SlideShare.

- A Technical Guide to 5-(Thien-2-yl)

- Recent developments in the synthesis of regioregular thiophene-based conjugated polymers for electronic and optoelectronic applications using nickel and palladium-based catalytic systems. (2020, January 27). RSC Publishing.

- Discovery of 2-(4-Methylfuran-2(5H)-ylidene)malononitrile and Thieno[3,2-b]thiophene-2-carboxylic Acid Derivatives as G Protein-Coupled Receptor 35 (GPR35) Agonists. (n.d.). PMC - NIH.

- Bussolari, J. C., & Rehborn, D. C. (1999). Preparation of 5-Aryl Furfurals and Aryl Thiophene-2-carboxaldehydes via Palladium-Catalyzed C−C Bond Formation in Aqueous Media. Organic Letters, 1(10), 1579–1581.

- Microwave‐assisted Synthesis of Difuran and Furan‐Thiophene via Suzuki Coupling | Request PDF. (2025, August 6).

- 5-Formylthiophene-2-Carbonitrile | C6H3NOS | CID 12280004. (n.d.). PubChem - NIH.

- Optimized synthesis of novel C2-substituted benzo[b]thiophene derivatives via Suzuki–Miyaura cross-coupling and investigation of their biological activities. (2025, December 22). Taylor & Francis.

- Kotha, S., Lahiri, K., & Kashinath, D. (2002). Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. Tetrahedron, 58(48), 9633–9695.

- Suzuki-Miyaura Cross-Coupling Reaction | TCI AMERICA. (n.d.). Tokyo Chemical Industry.

- The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. (n.d.). MDPI.

- Application Notes and Protocols for 5-(Thien-2-yl)thiophene-2-carbonitrile in Organic Field-Effect Transistors (OFETs). (n.d.). Benchchem.

- KR20160024702A - Synthesis of furan, thiophene, and pyrroles from acetoacetic esters. (n.d.).

- Palladium catalyzed direct arylation of furans via C-H functionalisation at low c

- 5-Formylthiophene-2-carbonitrile | 21512-16-3. (n.d.). Sigma-Aldrich.

- Palladium-Catalyzed Synthesis of Cyclopropylthiophenes and Their Derivatiz

- Synthesis and Spectroscopic Characterization of Furan-2-Carbaldehyde-d. (2023, May 31). MDPI.

- Metal-catalyzed Furan Synthesis. A Review. (n.d.). Huddersfield Repository.

- Performance Under Scrutiny: 5-(Thien-2-yl)thiophene-2-carbonitrile in the Landscape of Thiophene-Based Semiconductors. (n.d.). Benchchem.

Sources

- 1. Role of palladium catalyst in cross-coupling reactions-Company News-ZR CATALYST CO., LTD [zr-catalyst.com]

- 2. 17.2. Palladium catalyzed couplings | Organic Chemistry II [courses.lumenlearning.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Synthesis of Mixed Thiophene/Furan Oligomers by Stille Coupling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides - PMC [pmc.ncbi.nlm.nih.gov]

- 7. nobelprize.org [nobelprize.org]

- 8. Recent developments in the synthesis of regioregular thiophene-based conjugated polymers for electronic and optoelectronic applications using nickel a ... - RSC Advances (RSC Publishing) DOI:10.1039/C9RA09712K [pubs.rsc.org]

- 9. Cross-coupling reaction - Wikipedia [en.wikipedia.org]

- 10. tandfonline.com [tandfonline.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. dspace.mit.edu [dspace.mit.edu]

Stille coupling conditions for synthesizing 5-(Furan-2-yl)thiophene-2-carbonitrile

Application Note: Optimized Stille Coupling Protocols for the Synthesis of 5-(Furan-2-yl)thiophene-2-carbonitrile

Part 1: Executive Summary & Strategic Analysis

The synthesis of This compound represents a critical junction in the development of donor-acceptor (D-A) organic semiconductors and biologically active heterocycles. The target molecule features a thiophene-furan dyad capped with an electron-withdrawing nitrile group, a motif essential for tuning HOMO/LUMO levels in organic field-effect transistors (OFETs).

While Suzuki-Miyaura coupling is often preferred for its lower toxicity, Stille coupling remains the superior choice for this specific transformation due to:

-

Neutral Conditions: Furan rings are acid-sensitive; Stille coupling avoids the strong bases required in Suzuki protocols.

-

Functional Group Tolerance: The nitrile group remains stable under the mild thermal conditions of Stille coupling.

-

Substrate Stability: 2-stannylfurans are easier to isolate and store than their boronic acid counterparts, which are prone to protodeboronation.

This guide provides two validated protocols: a robust Thermal Method for scale-up and a Microwave-Assisted Method for rapid library synthesis, utilizing the Liebeskind-Stille modification (CuI additive) to accelerate the rate-limiting transmetallation step.

Part 2: Mechanistic Insight & Retrosynthesis

To ensure reproducibility, one must understand the catalytic cycle. The standard Stille cycle involves Oxidative Addition, Transmetallation, and Reductive Elimination.[1] However, for heteroaryl couplings, the Transmetallation step is often kinetically sluggish.

The Liebeskind Effect: We incorporate Copper(I) Iodide (CuI) as a co-catalyst.[2] CuI facilitates the transfer of the organic group from the Tin (Sn) to the Palladium (Pd) center, likely via a transient Organocopper species, increasing yields by 15-20% compared to standard conditions [1].

Retrosynthetic Logic

-

Electrophile: 5-bromothiophene-2-carbonitrile. The nitrile group at C2 is electron-withdrawing, activating the C-Br bond at C5 for rapid oxidative addition.

-

Nucleophile: 2-(tributylstannyl)furan. Chosen over the trimethylstannyl analog to reduce toxicity volatility, despite slightly lower reactivity.

Figure 1: The catalytic cycle highlighting the critical Transmetallation step where CuI additives (Liebeskind modification) prevent catalyst arrest.

Part 3: Experimental Protocols

Pre-Reaction Planning: Safety & Reagents

-

Toxicity Warning: Organotin compounds are neurotoxic. All weighing must occur in a fume hood. Double-glove (Nitrile) is mandatory.

-

Solvent Prep: Toluene and DMF must be anhydrous (water < 50 ppm). Oxygen inhibits the catalyst; rigorous degassing (sparging with Argon for 15 min) is required.

Protocol A: The "Robust" Thermal Method (Scale-Up)

Best for >1 gram synthesis where yield maximization is critical.

| Component | Equiv. | Role |

| 5-Bromothiophene-2-carbonitrile | 1.0 | Electrophile (Limiting Reagent) |

| 2-(Tributylstannyl)furan | 1.1 | Nucleophile (Slight excess) |

| Pd(PPh₃)₄ | 0.05 | Catalyst (Tetrakis) |

| CuI | 0.10 | Co-catalyst (Accelerator) |

| Toluene | 0.2 M | Solvent (Non-polar, high reflux) |

Step-by-Step:

-

Setup: Flame-dry a 2-neck round-bottom flask equipped with a reflux condenser and a magnetic stir bar. Cool under Argon flow.

-

Charging: Add 5-bromothiophene-2-carbonitrile (1.0 equiv), Pd(PPh₃)₄ (5 mol%), and CuI (10 mol%) to the flask.

-

Inerting: Evacuate and backfill with Argon (3 cycles). Crucial: Pd(0) is air-sensitive.

-

Solvation: Add anhydrous Toluene via syringe.

-

Addition: Add 2-(tributylstannyl)furan (1.1 equiv) dropwise via syringe.

-

Reaction: Heat the mixture to 110°C (Reflux) for 12–16 hours. The solution typically turns from yellow to dark orange/brown.

-

Monitoring: Check TLC (Hexane:EtOAc 9:1). Look for the disappearance of the bromide (Rf ~0.6) and appearance of the fluorescent product (Rf ~0.5).

-

Workup: Cool to Room Temp. Dilute with EtOAc. Proceed immediately to Tin Removal (Part 4).

Protocol B: Microwave-Assisted Synthesis (Rapid)

Best for library generation or optimization screening.

| Component | Equiv. | Role |

| Reagents | Same as A | (See above) |

| Solvent | DMF | Polar solvent couples better with MW energy |

Step-by-Step:

-

Vial Prep: In a 10 mL microwave vial, combine the bromide (1.0 equiv), stannane (1.1 equiv), Pd(PPh₃)₄ (5 mol%), and CuI (10 mol%).

-

Solvent: Add anhydrous DMF (Concentration: 0.5 M).

-

Seal & Purge: Cap the vial and purge with Argon for 5 minutes via needle.

-

Irradiation: Heat to 140°C for 20 minutes (High Absorption setting).

-

Workup: Pour into water/brine mixture and extract with EtOAc.

Part 4: Post-Reaction Processing (The Tin Problem)

The most common failure mode in Stille coupling is not the reaction itself, but the contamination of the product with organotin residues. Standard chromatography is often insufficient.

Validated Tin Removal Protocol (The KF Method) This method converts soluble tributyltin halides into insoluble polymeric tributyltin fluoride [2].

Figure 2: Workflow for the efficient removal of toxic tin byproducts.

-

Quench: Dissolve the crude reaction residue in Et₂O or EtOAc.

-

Precipitate: Add an equal volume of Saturated Aqueous Potassium Fluoride (KF) .

-

Stir: Vigorously stir for 2–4 hours. A bulky white precipitate (Bu₃SnF) will form.

-

Filter: Filter the biphasic mixture through a pad of Celite to remove the solid tin waste.

-

Purify: Flash chromatography on silica gel. Tip: Pre-treat the silica column with 1% Triethylamine (Et₃N) in Hexane to neutralize acidic sites that might degrade the furan ring.

Part 5: Troubleshooting & Optimization

| Observation | Diagnosis | Corrective Action |

| Black Precipitate (early) | "Pd Black" formation | Catalyst decomposition due to O₂. Degas solvents more rigorously. Add excess ligand (PPh₃). |

| Low Conversion | Sluggish Transmetallation | Increase CuI to 20 mol%. Switch solvent to DMF (100°C). |

| Homocoupling (Th-Th) | Oxidative Dimerization | Ensure strictly anaerobic conditions. Reduce catalyst loading. |

| Product Streaking (TLC) | Acidic Silica Interaction | Add 1% Et₃N to the eluent. Furan derivatives can be acid-sensitive. |

Part 6: References

-

Farina, V., & Krishnudu, K. (1991). "Palladium-catalyzed coupling of arylstannanes with organic sulfonates: a comprehensive study." Journal of the American Chemical Society, 113(25), 9585-9595. Link (Foundational work on Stille kinetics and additives).

-

Liebeskind, L. S., & Fengl, R. W. (1990). "3-Stannylcyclobutenediones as nucleophilic equivalents of benzoquinones. Synthesis of substituted 1,4-naphthoquinones and 1,4-anthraquinones." Journal of Organic Chemistry, 55(19), 5359-5364. Link (Establishes the Cu(I) effect).

-

BenchChem. (2025).[3][4] "Technical Guide: 5-(Thien-2-yl)thiophene-2-carbonitrile Synthesis." BenchChem Application Notes. Link (Analogous protocol for thiophene-thiophene coupling).

-

Littke, A. F., & Fu, G. C. (1999).[5] "A Versatile, Practical Method for the Stille Cross-Coupling of Aryl Chlorides." Angewandte Chemie International Edition, 38(16), 2411-2413. Link (Modern catalyst systems).

Sources

- 1. application.wiley-vch.de [application.wiley-vch.de]

- 2. The Liebeskind–Srogl Cross‐Coupling Reaction and its Synthetic Applications [ouci.dntb.gov.ua]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

Purification of 5-(Furan-2-yl)thiophene-2-carbonitrile by column chromatography

Scope and Introduction

This Application Note details the isolation and purification of 5-(Furan-2-yl)thiophene-2-carbonitrile , a bi-heteroaryl system frequently utilized in organic field-effect transistors (OFETs) and as a scaffold in medicinal chemistry.

Synthesized typically via Palladium-catalyzed cross-coupling (Suzuki-Miyaura or Stille), the crude reaction mixture presents a specific purification challenge: separating the target nitrile from triphenylphosphine oxide (TPPO), protodeboronated byproducts, and homo-coupled impurities.

The Core Challenge: The structural similarity between the target (furan-thiophene) and homo-coupled byproducts (bis-furan or bis-thiophene), combined with the "sticky" nature of phosphine oxides, requires a purification strategy that goes beyond standard isocratic elution. This guide prioritizes stationary phase efficiency and pre-column cleanup to maximize yield and purity.

Compound Profile & Physicochemical Considerations

-

Target Molecule: this compound

-

Polarity: Moderate.[1][2] The nitrile group (-CN) imparts polarity, but the aromatic core is lipophilic.

-

Stability Warning: Furan rings can be sensitive to strong acids. While the electron-withdrawing nitrile group stabilizes the system, prolonged exposure to highly acidic silica gel can cause ring-opening or polymerization.

-

Mitigation: If decomposition (streaking/darkening) is observed on TLC, neutralize the silica gel with 1% Triethylamine (Et₃N) in the mobile phase.

-

Phase 1: Pre-Chromatographic Workup (Critical)

Stop. Do not load the crude reaction mixture directly onto the column. Palladium-catalyzed reactions generate Triphenylphosphine Oxide (TPPO), which often co-elutes with polar aromatics or "tails" significantly, contaminating fractions. Removing TPPO before chromatography increases column resolution and loading capacity.

Protocol A: TPPO Precipitation (The ZnCl₂ Method)

Rationale: TPPO forms a coordinate complex with Zinc Chloride (ZnCl₂) that is insoluble in certain solvents, while the thiophene-nitrile product remains in solution.

-

Concentrate the crude reaction mixture to remove the reaction solvent (e.g., THF, Toluene).

-

Dissolve the residue in a minimal amount of Ethanol (EtOH) or Ethyl Acetate (EtOAc).

-

Add solid ZnCl₂ (approx. 1.5 equivalents relative to the phosphine ligand used).[3]

-